molecular formula C8H4F3N B042179 4-(Trifluoromethyl)benzonitrile CAS No. 455-18-5

4-(Trifluoromethyl)benzonitrile

Cat. No. B042179
CAS RN: 455-18-5
M. Wt: 171.12 g/mol
InChI Key: DRNJIKRLQJRKMM-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzonitrile is a chemical compound known for its unique properties and applications in various fields, including its use as an electrolyte additive in high voltage lithium-ion batteries. Its significance lies in its molecular structure, characterized by the presence of a trifluoromethyl group attached to the benzonitrile moiety, which contributes to its distinctive chemical and physical properties (Huang et al., 2014).

Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)benzonitrile involves several chemical reactions, starting from m-fluoro-(trifluoromethyl)benzene. The process includes bromination, Grignard reaction, cyanidation, and amination, resulting in an overall yield of 49.2%. This synthesis route is highlighted for its environmental friendliness and practicality (Zhang, 2012).

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile at 123K reveals molecules linked through one C-H...F bond and two C-H...N hydrogen bonds, forming a dense two-dimensional network. The aromatic ring is slightly deformed due to the electronegative groups, indicating the influence of trifluoromethyl and nitrile groups on the overall structure (Boitsov et al., 2002).

Chemical Reactions and Properties

4-(Trifluoromethyl)benzonitrile demonstrates lower oxidative stability compared to common solvents like ethylene carbonate and dimethyl carbonate. It is preferentially oxidized, forming a protective film on lithium nickel manganese oxide cathodes, which prevents electrolyte oxidation decomposition and suppresses manganese dissolution. This property makes it a valuable additive for enhancing the cyclic stability of high voltage lithium-ion batteries (Huang et al., 2014).

Physical Properties Analysis

The study of 4-(Trifluoromethyl)benzonitrile's physical properties is crucial for its application in various fields. However, specific details on its melting point, boiling point, and solubility in different solvents were not directly found in the provided research articles. These properties typically depend on the molecular structure and can influence the compound's applicability in industrial and research settings.

Chemical Properties Analysis

The chemical properties of 4-(Trifluoromethyl)benzonitrile, such as reactivity with nitrogen trifluoride, demonstrate its potential for difluoroamination reactions. The compound's reaction with NF3 at high temperatures indicates its utility in synthesizing various fluorinated organic compounds, showcasing its versatility in organic synthesis (Belter, 2011).

Scientific Research Applications

  • Lithium Ion Batteries : 4-(Trifluoromethyl)benzonitrile significantly improves the cyclic stability and capacity retention in the LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium-ion batteries. It helps reduce manganese dissolution and oxidation decomposition, enhancing the battery's performance (Huang et al., 2014). Additionally, using it as an electrolyte additive in lithium-ion batteries with LiCoO2 cathodes under 4.5 V improves cyclic stability due to the formation of a protective cathode electrolyte interphase film (Wang et al., 2015).

  • Synthesis of Pharmaceutical Intermediates : A practical method for synthesizing 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, has been developed. This method is environmentally friendly and yields 49.2% (Zhang Tong-bin, 2012).

  • Chemical Reactions and Catalysis : The compound is used in the NHC-catalyzed [4 + 2]-benzannulation protocol for assembling benzonitrile frameworks, which are useful in natural products, pharmaceuticals, and agrochemicals (Jia & Wang, 2016). It forms a dense two-dimensional network with a slightly deformed aromatic ring and shows strong reactivity towards benzene and nitrobenzene (Boitsov, Songstad, & Törnroos, 2002).

  • Photophysics and Spectroscopy : The compound is involved in studies of ultrafast intramolecular charge-transfer dynamics, as demonstrated in 4-(dimethylamino)benzonitrile in methanol, revealing complex microscopic mechanisms for charge-transfer (Rhinehart, Challa, & McCamant, 2012).

  • Pharmaceutical Development : 4-(Trifluoromethyl)benzonitrile is an intermediate in the synthesis of androgen receptor antagonists like PF-998425, which shows potential for dermatological indications like sebum control and treatment of androgenetic alopecia (Li et al., 2008).

  • Corrosion Inhibition : It has been studied for its role in corrosion inhibition, particularly in protecting mild steel in acid medium. In this context, benzonitriles like PANB and APAB have been found to be effective corrosion inhibitors (Chaouiki et al., 2018).

  • Solar Cells : Adding 6 wt% of a perfluorinated compound related to 4-(Trifluoromethyl)benzonitrile to P3HT:PCBM polymer solar cells can improve power conversion efficiency, mainly due to enhanced short circuit current and fill factor (Jeong, Woo, Lyu, & Han, 2011).

Safety And Hazards

4-(Trifluoromethyl)benzonitrile causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and kept container tightly closed .

properties

IUPAC Name

4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H4F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNJIKRLQJRKMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060015
Record name Benzonitrile, 4-(trifluoromethyl)-
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Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-(Trifluoromethyl)benzonitrile

CAS RN

455-18-5
Record name 4-(Trifluoromethyl)benzonitrile
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Record name 4-(Trifluoromethyl)benzonitrile
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Record name 4-(Trifluoromethyl)benzonitrile
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Record name Benzonitrile, 4-(trifluoromethyl)-
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Record name Benzonitrile, 4-(trifluoromethyl)-
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Record name α,α,α-trifluoro-4-toluonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
362
Citations
W Huang, L Xing, Y Wang, M Xu, W Li, F Xie… - Journal of Power …, 2014 - Elsevier
In this work, 4-(Trifluoromethyl)-benzonitrile (4-TB) is used as a novel electrolyte additive for LiNi 0.5 Mn 1.5 O 4 cathode of high voltage lithium ion battery. Charge–discharge tests …
Number of citations: 109 www.sciencedirect.com
X Wang, X Liao, W Huang, L Xing, Y Liao, Q Huang… - Electrochimica …, 2015 - Elsevier
The cyclic stability of LiCoO 2 as cathode of lithium ion battery under 4.5 V is improved by using 4-(trifluoromethyl) benzonitrile (4-TB) as an electrolyte additive. In a standard (STD) …
Number of citations: 29 www.sciencedirect.com
S Boitsov, J Songstad, KW Törnroos - Acta Crystallographica Section …, 2002 - scripts.iucr.org
4-(Trifluoromethyl)benzonitrile, C8H4F3N, at 123 K contains molecules linked together through one C—H⋯F bond and two C—H⋯N hydrogen bonds into sheets that are further …
Number of citations: 12 scripts.iucr.org
S Boitsov, J Songstad, KW Törnroos - Acta Crystallographica Section …, 2002 - scripts.iucr.org
The crystal structure of the title compound, C9H6F3N, at 123 K contains molecules linked together via several C—H⋯F and C—H⋯N contacts, the strongest of which are 2.58 and 2.65 Å…
Number of citations: 4 scripts.iucr.org
HK Fun, SIJ Asik, R Kumar, AM Isloor… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title benzonitrile compound, C12H11F3N2O, an intramolecular C—H⋯F hydrogen bond generates an S(7) ring motif. The trifluoromethyl group is disordered over two orientations …
Number of citations: 2 scripts.iucr.org
S Boitsov, KJ Børve, S Rayyan, KW Törnroos… - Journal of molecular …, 2003 - Elsevier
The variation of conductivity with concentration of some onium salts in benzotrifluoride, (1′, 1″, 1″'-trifluoromethylbenzene), BTF, has been studied in the 10 −6 −10 −2 M …
Number of citations: 1 www.sciencedirect.com
Z Sun, H Zhou, X Luo, Y Che, W Li, M Xu - Journal of Power Sources, 2021 - Elsevier
A novel electrolyte additive designed as a cathode interface formation enhancer for high voltage lithium-ion battery (LIB) systems is investigated. Lithium 4-benzonitrile trimethyl borate (…
Number of citations: 32 www.sciencedirect.com
M Özil, F İslamoğlu, E Menteşe… - Helvetica Chimica …, 2010 - Wiley Online Library
The novel 4‐amino‐ or 4‐aryl‐substituted 2,4‐dihydro‐5‐[(4‐trifluoromethyl)phenyl]‐3H‐1,2,4‐triazol‐3‐ones 3a–3g were synthesized by reaction of N‐(ethoxycarbonyl)‐4‐(…
Number of citations: 11 onlinelibrary.wiley.com
F Liu, F Zhang, Q Chen, M Dong - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title compound, C8H7F3N2O, the OH and NH2 substituents adopt a Z configuration with respect to the C=N bond. The hydroxyimidamide unit is almost planar (rms deviation = …
Number of citations: 10 scripts.iucr.org
MA Esteruelas, M Oliván, A Vélez - Journal of the American …, 2015 - ACS Publications
The stoichiometric reactions proposed in the mechanism of the rhodium-mediated decyanative borylation have been performed and all relevant intermediates isolated and …
Number of citations: 66 pubs.acs.org

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